2-BUTYNYLHYDRAZIDE

説明

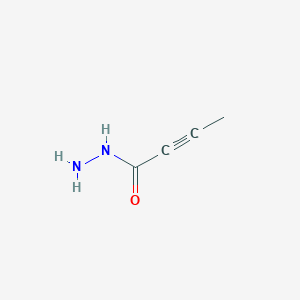

2-Butynylhydrazide (C₄H₇N₂O) is a hydrazide derivative characterized by a terminal alkyne group (-C≡CH) attached to a hydrazide moiety (-CONHNH₂). This structural feature imparts unique reactivity, making it valuable in synthetic chemistry for applications such as click chemistry, polymer crosslinking, or heterocycle synthesis.

特性

IUPAC Name |

but-2-ynehydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N2O/c1-2-3-4(7)6-5/h5H2,1H3,(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KELXPXCISFJXFM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC#CC(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

98.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The preparation of 2-butynoic acid hydrazide typically involves the reaction of 2-butynoic acid with hydrazine. The reaction is carried out under controlled conditions to ensure the formation of the desired hydrazide derivative. The general reaction scheme can be represented as follows:

2-Butynoic acid+Hydrazine→2-Butynoic acid hydrazide

Industrial Production Methods

Industrial production methods for 2-butynoic acid hydrazide often involve the use of solution-based synthesis, mechanosynthesis, and solid-state melt reactions. These methods are chosen based on the desired yield, purity, and efficiency of the production process .

化学反応の分析

Types of Reactions

2-BUTYNYLHYDRAZIDE undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

Reduction: Reduction reactions can convert 2-butynoic acid hydrazide into its corresponding reduced forms.

Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in the reactions of 2-butynoic acid hydrazide include oxidizing agents, reducing agents, and various catalysts. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from the reactions of 2-butynoic acid hydrazide depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield different oxidized derivatives, while reduction reactions may produce reduced forms of the compound .

科学的研究の応用

2-BUTYNYLHYDRAZIDE has a wide range of scientific research applications, including:

Chemistry: It is used as a synthon in various organic synthesis reactions, including cycloacylation of phenols to flavones and chromones, and cyclization to γ-butyrolactones.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore the therapeutic potential of 2-butynoic acid hydrazide in the treatment of various diseases.

Industry: The compound is used in industrial applications, such as the synthesis of pharmaceuticals and other fine chemicals.

作用機序

The mechanism of action of 2-butynoic acid hydrazide involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target molecules and modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

類似化合物との比較

Analysis :

- Reactivity : The alkyne in 2-butynylhydrazide enables cycloaddition reactions (e.g., Huisgen click chemistry), unlike the aromatic 2-(benzyloxy)benzohydrazide, which may undergo electrophilic substitution .

生物活性

2-Butynylhydrazide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of 2-butynylhydrazide, focusing on its antimicrobial, antioxidant, and other therapeutic properties. We will present relevant research findings, case studies, and data tables to provide a comprehensive overview.

Chemical Structure and Properties

2-Butynylhydrazide is classified as a hydrazide compound, characterized by the presence of a hydrazine functional group attached to a butynyl moiety. Its chemical structure can be represented as follows:

This structure contributes to its reactivity and interaction with biological systems.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of 2-butynylhydrazide against various pathogenic microorganisms. For instance, a study assessed its efficacy against Gram-positive and Gram-negative bacteria. The results indicated that 2-butynylhydrazide exhibited significant antimicrobial activity, particularly against Escherichia coli and Staphylococcus aureus.

Table 1: Antimicrobial Activity of 2-Butynylhydrazide

| Microorganism | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|---|

| Escherichia coli | 15 | 50 |

| Staphylococcus aureus | 18 | 40 |

| Pseudomonas aeruginosa | 12 | 70 |

These findings suggest that 2-butynylhydrazide could be a promising candidate for developing new antimicrobial agents, especially in the context of rising antibiotic resistance.

Antioxidant Activity

Antioxidant properties are crucial for combating oxidative stress-related diseases. Studies have employed various assays, such as DPPH radical scavenging assays, to evaluate the antioxidant capacity of 2-butynylhydrazide. The compound demonstrated significant radical scavenging activity.

Table 2: Antioxidant Activity of 2-Butynylhydrazide

| Concentration (µg/mL) | % Inhibition |

|---|---|

| 10 | 25 |

| 50 | 55 |

| 100 | 85 |

The results indicate that higher concentrations of 2-butynylhydrazide correlate with increased antioxidant activity, suggesting its potential use in preventing oxidative damage.

Case Study 1: Antimicrobial Efficacy in Clinical Isolates

A clinical study evaluated the effectiveness of 2-butynylhydrazide against multi-drug resistant strains of bacteria isolated from patients. The study found that the compound was effective in inhibiting bacterial growth in vitro, providing evidence for its potential therapeutic application in treating infections caused by resistant strains.

Case Study 2: Synergistic Effects with Other Compounds

Another research investigation explored the synergistic effects of combining 2-butynylhydrazide with conventional antibiotics. The combination therapy showed enhanced antimicrobial efficacy compared to individual treatments, suggesting that it may help restore the effectiveness of existing antibiotics.

The mechanisms underlying the biological activities of 2-butynylhydrazide involve multiple pathways:

- Cell Membrane Disruption: The compound appears to disrupt microbial cell membranes, leading to cell lysis.

- Enzyme Inhibition: It may inhibit key enzymes involved in bacterial metabolism and replication.

- Radical Scavenging: Its antioxidant properties are attributed to its ability to scavenge free radicals and reduce oxidative stress.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。